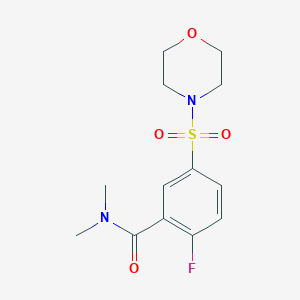
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, also known as CFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学研究应用
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is its use as a fluorescent probe for the detection of protein kinase activity. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has also been investigated for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
作用机制
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is not fully understood, but it is believed to involve the inhibition of protein kinase activity. Protein kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide may inhibit protein kinase activity by binding to the ATP-binding site on the kinase, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to have a range of biochemical and physiological effects in vitro. In addition to its anti-cancer activity, 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to inhibit the proliferation of smooth muscle cells and to reduce inflammation in a mouse model of acute lung injury. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has also been investigated for its potential as a tool for studying the role of protein kinases in various biological processes.
实验室实验的优点和局限性
One of the main advantages of using 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide in lab experiments is its high selectivity for protein kinases. 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide has been shown to be highly specific for certain kinases, making it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is its potential toxicity, which may limit its use in vivo.
未来方向
There are several future directions for research on 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide. One area of interest is the development of new synthetic methods for 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide that are more efficient and scalable. Another area of interest is the development of new applications for 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, such as its use as a tool for studying the role of protein kinases in neurological disorders. Finally, there is a need for further research on the safety and toxicity of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide, particularly in vivo.
合成方法
3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide can be synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluoroaniline with 4-chlorobenzaldehyde, followed by the reaction with malononitrile and subsequent cyclization to form the final product. The synthesis of 3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoacrylamide is a complex process that requires careful attention to detail and precise measurements.
属性
IUPAC Name |
(Z)-3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2FN2O/c17-11-4-6-12(7-5-11)21-16(22)10(9-20)8-13-14(18)2-1-3-15(13)19/h1-8H,(H,21,22)/b10-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMPEASHOOERFR-NTMALXAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-chloro-6-fluorophenyl)-N-(4-chlorophenyl)-2-cyanoprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)
![N-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5727875.png)

![{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5727885.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-6-[(2-pyridinylthio)methyl]-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5727887.png)
![N-(3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5727892.png)

![N-(3-{[3-(2-furyl)acryloyl]amino}phenyl)-4-methylbenzamide](/img/structure/B5727912.png)

![3-(3-chlorophenyl)-N-[4-(dimethylamino)phenyl]acrylamide](/img/structure/B5727932.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylpropanamide](/img/structure/B5727939.png)
![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5727942.png)
